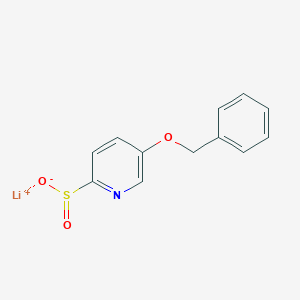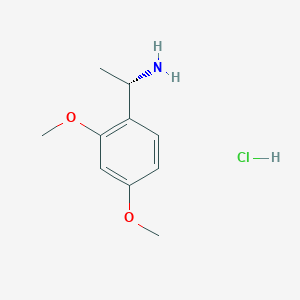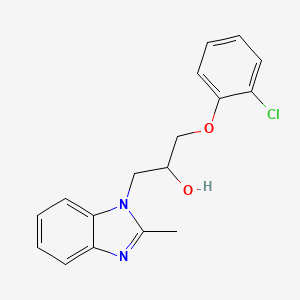
Lithium;5-phenylmethoxypyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;5-phenylmethoxypyridine-2-sulfinate, commonly known as LiPMS, is a chemical compound that has been widely used in scientific research. LiPMS is a lithium salt of 5-phenylmethoxypyridine-2-sulfonic acid, which is a derivative of pyridine. LiPMS has been found to have various biochemical and physiological effects, making it a valuable tool for scientific research.
Wirkmechanismus
The mechanism of action of LiPMS is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. LiPMS has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. LiPMS has also been found to activate the protein kinase B (Akt) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
LiPMS has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is important for neuronal survival and function. LiPMS has also been found to increase the levels of glutathione, which is an important antioxidant that protects cells from oxidative stress. Additionally, LiPMS has been found to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
LiPMS has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have low toxicity and is well-tolerated in animal models. Additionally, LiPMS has been found to have a long half-life in the brain, making it a useful tool for studying the long-term effects of lithium.
However, there are also some limitations to using LiPMS in lab experiments. It has been found to be less effective than lithium in some cases, which may limit its usefulness as a research tool. Additionally, the mechanism of action of LiPMS is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for research on LiPMS. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. LiPMS has been found to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent.
Another area of future research is in the development of new lithium-based compounds. LiPMS has been found to have some advantages over lithium, but further research is needed to identify compounds that are even more effective.
Finally, more research is needed to fully understand the mechanism of action of LiPMS. This will help to determine its potential applications in scientific research and medicine.
Conclusion
In conclusion, LiPMS is a valuable tool for scientific research. It has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for neurodegenerative diseases. LiPMS has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand the mechanism of action of LiPMS and its potential applications in scientific research and medicine.
Synthesemethoden
LiPMS can be synthesized by reacting 5-phenylmethoxypyridine-2-sulfonic acid with lithium hydroxide. The reaction takes place in water, and the resulting product is a white crystalline powder. The synthesis of LiPMS is relatively simple and can be achieved with high purity.
Wissenschaftliche Forschungsanwendungen
LiPMS has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. LiPMS has also been used to study the mechanisms of action of lithium, which is a well-known mood stabilizer.
Eigenschaften
IUPAC Name |
lithium;5-phenylmethoxypyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Li/c14-17(15)12-7-6-11(8-13-12)16-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOBVBIDNYUTB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)COC2=CN=C(C=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;5-phenylmethoxypyridine-2-sulfinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2513310.png)
![1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513314.png)
![5-methyl-N-[(4-methylphenyl)methyl]-N-(prop-2-yn-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2513315.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513318.png)

![(3-Fluoro-4-methoxyphenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2513320.png)

![N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2513323.png)

![3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2513329.png)
![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2513331.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2513333.png)